molecular formula C6H4ClNO3 B3193120 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid CAS No. 68160-46-3

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Cat. No.: B3193120
CAS No.: 68160-46-3
M. Wt: 173.55 g/mol
InChI Key: FDPANFJCJXVITK-UHFFFAOYSA-N
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Description

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (molecular formula: C₆H₄ClNO₃, molecular weight: 173.55 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 3, a ketone group at position 6, and a carboxylic acid group at position 2. It is identified by multiple synonyms, including 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid and 3-Chloro-6-hydroxypyridine-2-carboxylic acid (CAS: 1263280-37-0, ChemSpider ID: 3054349) .

Properties

IUPAC Name

5-chloro-2-oxo-3H-pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPANFJCJXVITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=NC1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677441
Record name 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68160-46-3
Record name 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid has shown potential in drug development, particularly as a scaffold for synthesizing biologically active compounds. Its derivatives have been investigated for their efficacy against various diseases.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications at the 2-position of the pyridine ring enhanced antibacterial activity significantly compared to the parent compound .
  • Anticancer Properties : Another study focused on the compound's ability to inhibit cancer cell growth. The results showed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways, making them candidates for further development as anticancer agents .

Agricultural Applications

The compound's biochemical properties have also led to exploration in agricultural sciences, particularly as a potential agrochemical.

Applications

  • Fungicides : The compound has been evaluated for its antifungal properties. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality .
  • Herbicides : Research has suggested that certain derivatives can act as herbicides by inhibiting key enzymes involved in plant growth. This application is particularly promising for controlling weed species resistant to conventional herbicides .

Material Science

In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel materials.

Applications

  • Polymer Synthesis : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties of polymers .
ApplicationTypeBenefits
AntimicrobialMedicinal ChemistryEffective against various bacteria
AnticancerMedicinal ChemistryInduces apoptosis in cancer cells
FungicidesAgricultural ScienceReduces fungal infections in crops
HerbicidesAgricultural ScienceControls resistant weed species
Polymer SynthesisMaterial ScienceEnhances thermal stability of polymers

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related compounds, focusing on substituent positions, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid C₆H₄ClNO₃ 173.55 Cl (C3), =O (C6), -COOH (C2) Reactive sites at C2, C3, and C6; used in synthesis of heterocyclic derivatives .
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₁₀H₁₃NO₃ 209.22 Butyl (C5), =O (C6), -COOH (C2) Novel fusaric acid derivative; induced via epigenetic modifiers (SAHA) in fungi; antimicrobial potential .
3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₆H₂Cl₃NO₃ 242.44 Cl (C3, C4, C5), =O (C6), -COOH (C2) Higher chlorination increases molecular weight; used as a chemical reagent (CAS: 73455-14-8) .
3-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₆H₅NO₄ 155.11 OH (C3), =O (C6), -COOH (C2) Intermediate in picolinic acid metabolism; synthesized via simplified two-step methods .
5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₁₀H₁₁NO₃ 207.20 Butenyl (C5), =O (C6), -COOH (C2) Epigenetically induced novel compound; structural isomer of butyl derivative .

Physicochemical Properties

Property This compound 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 3,4,5-Trichloro Analog
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; soluble in organic solvents Poor solubility in water
Melting Point Not reported Not reported Not reported
Stability Stable under inert conditions; sensitive to hydrolysis Stable in fungal cultures under epigenetic induction Hygroscopic

Research Findings and Key Contrasts

Epigenetic Induction vs. Chemical Synthesis :

  • Fusaric acid derivatives (butyl/butenyl) are obtained via fungal epigenetic modulation, a method distinct from traditional chemical synthesis used for the target compound .
  • The hydroxy analog’s synthesis via hydrolysis highlights the role of post-synthetic modifications in diversifying pyridine-carboxylic acid scaffolds .

Bioactivity vs. Reactivity :

  • Chlorine substituents (in the target and trichloro compounds) enhance electrophilicity, making them reactive intermediates. In contrast, alkyl/alkenyl substituents (butyl/butenyl) confer bioactivity .

Structural Flexibility: The dihydropyridine ring allows for keto-enol tautomerism, influencing both reactivity and interaction with biological targets .

Biological Activity

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS Number: 1263280-37-0) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C6H4ClNO3
  • Molecular Weight : 173.56 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

Synthesis

The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Detailed synthetic routes can be found in literature focusing on pyridine derivatives and their modifications .

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-6-oxo-5,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the range of 64–512 µg/mL .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies have indicated that it may induce cytotoxic effects on several cancer cell lines. For example, a derivative of a similar structure demonstrated cytotoxicity against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 3-Chloro-6-oxo-5,6-dihydropyridine derivatives is influenced by structural modifications. The presence of chlorine and the carbonyl group significantly enhance the compound's interaction with biological targets. SAR studies suggest that increasing hydrogen bonding interactions correlates with higher antibacterial activity .

Case Studies

  • Anticancer Studies :
    • A study evaluated the efficacy of various pyridine derivatives against different cancer cell lines, highlighting the potential of 3-Chloro-6-oxo-5,6-dihydropyridine derivatives in inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Efficacy :
    • Research showed that derivatives displayed potent antimicrobial activity against a range of pathogens, suggesting possible applications in treating infections caused by resistant strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus64–512 µg/mL
AntibacterialEscherichia coli64 µg/mL
AntitumorPatu8988 (Pancreatic Cancer)IC50 not specified
AntitumorECA109 (Esophageal Cancer)IC50 not specified
AntitumorSGC7901 (Gastric Cancer)IC50 not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, and how can yield and purity be improved?

  • Methodological Answer : The compound can be synthesized via hydrolysis of halogenated precursors or cyclization reactions. For example, analogous methods for 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involve acidic hydrolysis (e.g., HCl) of acetoxy intermediates, followed by purification via recrystallization . To improve yield, optimize reaction time (e.g., 48–72 hours) and temperature (70–80°C) and monitor progress using TLC or HPLC. Purity enhancement may require multiple washes with solvents like ethanol or water to remove byproducts (e.g., NaCl) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic peaks such as aromatic protons (δ 7.12–6.70 ppm for pyridine/pyrone rings) and acidic protons (broad singlet at δ 13.41 ppm for -COOH) .
  • IR : Confirm lactone (C=O at ~1659 cm⁻¹) and carboxylic acid (O-H stretch at ~2921 cm⁻¹, C=O at ~1715 cm⁻¹) functional groups .
  • Mass Spectrometry : Use (-)-ESI to detect [M-H]⁻ ions (e.g., m/z 155) and fragmentation patterns (e.g., loss of CO2 at m/z 111) .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent decomposition. Avoid prolonged exposure to moisture, as carboxylic acids are prone to hygroscopic degradation. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural characterization?

  • Methodological Answer :

  • NMR Discrepancies : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. Compare experimental shifts with computational predictions (DFT calculations) .
  • IR Ambiguities : Assign overlapping bands via 2D-IR correlation spectroscopy or isotope labeling (e.g., deuterated -OH groups) .
  • Validation : Cross-reference with X-ray crystallography data (e.g., orthorhombic crystal system, space group Abm2) for bond-length validation .

Q. What catalytic systems are effective for functionalizing the pyridine ring in this compound?

  • Methodological Answer :

  • Palladium Catalysts : Enable Suzuki-Miyaura coupling for introducing aryl groups at the 3-chloro position .
  • Copper-Mediated Reactions : Facilitate Ullmann-type couplings for amination or etherification. Optimize solvent polarity (e.g., DMF vs. toluene) to enhance reaction efficiency .
  • Acid/Base Catalysis : Use BF3·Et2O for cyclization or H2SO4 for ester hydrolysis .

Q. How can computational modeling (e.g., DFT or MD simulations) predict reactivity or intermolecular interactions?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with experimental reactivities (e.g., hydrolysis rates) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., aqueous vs. ethanol) to predict solubility or crystallization behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Q. What strategies address contradictions in reported synthetic yields (e.g., >100% yields due to solvate formation)?

  • Methodological Answer :

  • Solvate Identification : Use TGA/DSC to detect bound solvents (e.g., acetic acid or water) contributing to excess mass .
  • Yield Normalization : Report yields based on anhydrous equivalents or recrystallized product mass.
  • Reproducibility : Standardize drying protocols (e.g., vacuum drying at 60°C for 24 hours) to eliminate solvent residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

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